An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-PEG3-N'-(propargyl-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule that integrates a cyanine (B1664457) 5 (Cy5) fluorophore with a polyethylene (B3416737) glycol (PEG) linker system. This molecule is specifically designed for advanced applications in bioconjugation, serving as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and facilitating covalent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual representations of its role in key biological and chemical pathways.
Core Chemical and Physical Properties
N-PEG3-N'-(propargyl-PEG4)-Cy5 is characterized by its distinct functional ends: a propargyl group that serves as a reactive handle for click chemistry and a Cy5 fluorophore for sensitive detection. The intervening PEG chains (PEG3 and PEG4) enhance aqueous solubility and provide a flexible spacer arm.
General Properties
| Property | Value | Source |
| CAS Number | 2107273-06-1 | [1] |
| Molecular Formula | C42H57ClN2O7 | [2] |
| Storage Conditions | -20°C | [2] |
Spectral Properties
The spectral properties of N-PEG3-N'-(propargyl-PEG4)-Cy5 are dictated by the Cy5 fluorophore. While specific data for this exact conjugate is not publicly available, the following data from structurally similar Cy5-PEG conjugates provide a reliable approximation.
| Property | Approximate Value | Source |
| Excitation Maximum (λex) | ~649 nm | [3][4][5] |
| Emission Maximum (λem) | ~667 nm | [3][4][5] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [3][4][5] |
| Quantum Yield (Φ) | Not directly available. For reference, Cy3 alkyne has a quantum yield of 0.31. Cyanine dyes' quantum yields can vary based on their environment. | [6] |
Solubility
The PEGylated nature of this molecule enhances its solubility in aqueous and organic solvents.
| Solvent | Solubility | Source (from related molecules) |
| Water | Soluble | [4][5] |
| DMSO | Soluble | [3][4][5] |
| DMF | Soluble | [3][4][5] |
| DCM | Soluble | [3][4][5] |
Key Applications and Experimental Protocols
The unique structure of N-PEG3-N'-(propargyl-PEG4)-Cy5 makes it a valuable tool in two primary areas: the construction of PROTACs for targeted protein degradation and the fluorescent labeling of azide-modified biomolecules via click chemistry.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] N-PEG3-N'-(propargyl-PEG4)-Cy5 can serve as the linker component of a PROTAC, connecting the POI-binding ligand to the E3 ligase-binding ligand. The incorporated Cy5 fluorophore allows for the tracking and visualization of the PROTAC molecule.
Experimental Protocol: General Synthesis of a Fluorescent PROTAC using a PEG Linker
This protocol outlines a general strategy for synthesizing a PROTAC where N-PEG3-N'-(propargyl-PEG4)-Cy5 could be incorporated. This example assumes the POI ligand contains an azide (B81097) group for reaction with the propargyl group of the linker.
Materials:
-
POI ligand with an azide functional group.
-
E3 ligase ligand with a reactive handle (e.g., a primary amine).
-
N-PEG3-N'-(propargyl-PEG4)-Cy5 (or a derivative with a reactive group for the E3 ligase ligand, such as an NHS ester).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended).
-
Solvents: Dimethylformamide (DMF), t-BuOH/H₂O.
-
Coupling reagents (if modifying the linker): HATU, DIPEA.
-
Purification supplies: Preparative HPLC.
Procedure:
-
Modification of the Linker (if necessary): If the Cy5-PEG-propargyl linker does not have a suitable reactive group for the E3 ligase ligand, it must first be modified. For example, if the linker has a terminal carboxylic acid, it can be activated to an NHS ester to react with an amine on the E3 ligase ligand.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the azide-functionalized POI ligand (1 equivalent) and N-PEG3-N'-(propargyl-PEG4)-Cy5 (1 equivalent) in a suitable solvent mixture such as t-BuOH/H₂O.[8]
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Add the CuSO₄ solution (typically 0.1 equivalents) to the reaction mixture, followed immediately by the sodium ascorbate solution (typically 0.5 equivalents).[9] If using a ligand like THPTA, pre-mix it with the CuSO₄ solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.
-
-
Conjugation to E3 Ligase Ligand:
-
Once the click reaction is complete, the resulting POI-linker conjugate is purified, typically by preparative HPLC.
-
The purified conjugate is then reacted with the E3 ligase ligand. The specific reaction conditions will depend on the reactive groups being used (e.g., NHS ester and amine).
-
-
Final Purification: The final fluorescent PROTAC is purified by preparative HPLC to ensure high purity for biological assays.
Fluorescent Labeling via Click Chemistry
The propargyl group on N-PEG3-N'-(propargyl-PEG4)-Cy5 allows for its efficient and specific covalent attachment to any biomolecule that has been modified to contain an azide group. This is particularly useful for fluorescently labeling proteins, nucleic acids, or small molecules for imaging and tracking studies.
Experimental Protocol: Fluorescent Labeling of an Azide-Modified Protein
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS).
-
N-PEG3-N'-(propargyl-PEG4)-Cy5.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Solvent: DMSO for dissolving the Cy5 linker.
-
Purification supplies: Size-exclusion chromatography or dialysis.
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of N-PEG3-N'-(propargyl-PEG4)-Cy5 in DMSO.
-
Prepare fresh aqueous stock solutions of CuSO₄, sodium ascorbate, and THPTA.
-
-
Click Reaction:
-
In a reaction tube, add the azide-modified protein solution.
-
Add the N-PEG3-N'-(propargyl-PEG4)-Cy5 stock solution. The molar excess of the dye will depend on the desired degree of labeling and should be optimized.
-
Add the THPTA solution (if used), followed by the CuSO₄ solution and finally the sodium ascorbate solution to initiate the reaction. A typical final concentration might be 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM THPTA.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted dye and other small molecules from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy5 dye (at ~649 nm) and using their respective extinction coefficients.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key processes in which N-PEG3-N'-(propargyl-PEG4)-Cy5 is involved.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store at the recommended temperature of -20°C, protected from light and moisture.
For detailed safety information, refer to the SDS of related compounds such as propargylamine (B41283) and cyanine dyes.
Conclusion
N-PEG3-N'-(propargyl-PEG4)-Cy5 is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer and the Cy5 fluorophore, enables the construction of sophisticated molecular probes and targeted therapeutics. The experimental protocols provided herein offer a starting point for the application of this reagent in the synthesis of fluorescent PROTACs and the specific labeling of biomolecules, paving the way for advanced studies in cellular imaging, proteomics, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-PEG3-N'-(propargyl-PEG4)-Cy5 - Immunomart [immunomart.com]
- 3. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 4. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]
- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 6. Cy3 alkyne | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
